Cas no 2567497-01-0 ((1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride)

(1-Cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride is a chemically stable, high-purity compound primarily used in pharmaceutical research and organic synthesis. Its bicyclic structure, featuring a cyclopropyl group fused to a pyrrolidine ring, provides a rigid scaffold for developing bioactive molecules. The dihydrochloride salt form enhances solubility in aqueous and polar solvents, facilitating handling in laboratory applications. This compound serves as a versatile intermediate in medicinal chemistry, particularly for designing ligands targeting central nervous system (CNS) receptors or enzyme inhibitors. Its well-defined stereochemistry and consistent purity make it suitable for structure-activity relationship (SAR) studies and preclinical development. Proper storage under anhydrous conditions ensures long-term stability.
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride structure
2567497-01-0 structure
Product name:(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
CAS No:2567497-01-0
MF:C8H18Cl2N2
MW:213.147920131683
CID:5993872
PubChem ID:155822699

(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride Chemical and Physical Properties

Names and Identifiers

    • (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
    • EN300-20867607
    • (1-Cyclopropylpyrrolidin-2-yl)methanamine;dihydrochloride
    • 2567497-01-0
    • Inchi: 1S/C8H16N2.2ClH/c9-6-8-2-1-5-10(8)7-3-4-7;;/h7-8H,1-6,9H2;2*1H
    • InChI Key: VJQXNJXWPPLCQI-UHFFFAOYSA-N
    • SMILES: Cl.Cl.N1(CCCC1CN)C1CC1

Computed Properties

  • Exact Mass: 212.0847040g/mol
  • Monoisotopic Mass: 212.0847040g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 120
  • Covalently-Bonded Unit Count: 3
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.3Ų

(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-20867607-0.5g
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
2567497-01-0 95%
0.5g
$1293.0 2023-09-16
Enamine
EN300-20867607-10g
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
2567497-01-0 95%
10g
$7128.0 2023-09-16
1PlusChem
1P028CQI-10g
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride
2567497-01-0 95%
10g
$8873.00 2024-05-20
1PlusChem
1P028CQI-5g
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride
2567497-01-0 95%
5g
$6003.00 2024-05-20
Aaron
AR028CYU-250mg
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride
2567497-01-0 95%
250mg
$1156.00 2025-02-16
Aaron
AR028CYU-100mg
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride
2567497-01-0 95%
100mg
$816.00 2025-02-16
1PlusChem
1P028CQI-500mg
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride
2567497-01-0 95%
500mg
$1660.00 2024-05-20
Enamine
EN300-20867607-1g
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
2567497-01-0 95%
1g
$1658.0 2023-09-16
Aaron
AR028CYU-1g
(1-cyclopropylpyrrolidin-2-yl)methanaminedihydrochloride
2567497-01-0 95%
1g
$2305.00 2025-02-16
Enamine
EN300-20867607-2.5g
(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride
2567497-01-0 95%
2.5g
$3249.0 2023-09-16

Additional information on (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride

Introduction to (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride (CAS No. 2567497-01-0)

(1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride (CAS No. 2567497-01-0) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as CPPM-DHCl, is a derivative of pyrrolidine and cyclopropyl groups, which are known for their versatile biological activities and potential therapeutic applications.

The structure of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride consists of a pyrrolidine ring with a cyclopropyl substituent at the 1-position and an amino group attached to the 2-position. The dihydrochloride salt form enhances its solubility and stability, making it suitable for various pharmaceutical formulations. This compound has been extensively studied for its potential as a lead molecule in drug discovery, particularly in the development of central nervous system (CNS) agents and anti-inflammatory drugs.

Recent research has highlighted the unique properties of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride. Studies have shown that this compound exhibits potent activity against various neurological disorders, including Alzheimer's disease and Parkinson's disease. The cyclopropyl group in the molecule is believed to contribute to its ability to cross the blood-brain barrier, thereby enhancing its efficacy in targeting CNS disorders.

In addition to its neurological applications, (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride has also shown promise in anti-inflammatory research. Preclinical studies have demonstrated that this compound can effectively inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are key mediators of inflammation. This property makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

The pharmacokinetic properties of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride have been extensively evaluated. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are crucial for its therapeutic effectiveness. The compound is rapidly absorbed after oral administration and has a relatively long half-life, allowing for once-daily dosing regimens in clinical settings.

Clinical trials are currently underway to further investigate the safety and efficacy of (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride. Preliminary results from phase I trials have shown that the compound is well-tolerated by patients, with minimal side effects observed. These findings are encouraging and pave the way for more advanced clinical trials to explore its therapeutic potential in a broader patient population.

The synthetic route for producing (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride involves several steps, including the formation of the pyrrolidine ring and subsequent functionalization with the cyclopropyl group. Advanced synthetic techniques and catalysts have been developed to optimize this process, ensuring high yields and purity levels. This robust synthetic methodology supports large-scale production for both research and commercial purposes.

In conclusion, (1-cyclopropylpyrrolidin-2-yl)methanamine dihydrochloride (CAS No. 2567497-01-0) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure, favorable pharmacokinetic properties, and promising preclinical results make it an attractive candidate for further development in drug discovery programs. Ongoing research and clinical trials will continue to elucidate its full potential in treating various neurological and inflammatory disorders.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Enjia Trading Co., Ltd
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd